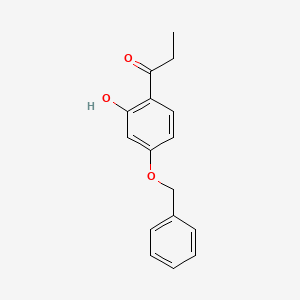

4'-Benzyloxy-2'-hydroxypropiophenone

描述

Structure

3D Structure

属性

分子式 |

C16H16O3 |

|---|---|

分子量 |

256.30 g/mol |

IUPAC 名称 |

1-(2-hydroxy-4-phenylmethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C16H16O3/c1-2-15(17)14-9-8-13(10-16(14)18)19-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3 |

InChI 键 |

KYOWJYOUOIVFFM-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |

产品来源 |

United States |

Structural Characterization and Analytical Techniques for 4 Benzyloxy 2 Hydroxypropiophenone and Its Analogues

Advanced Spectroscopic Methods

Spectroscopy is the primary tool for determining the molecular structure of organic compounds. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For 4'-Benzyloxy-2'-hydroxypropiophenone, ¹H NMR spectroscopy would reveal distinct signals for each unique proton. The aromatic protons on the two phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The benzylic protons (-O-CH₂-Ph) would likely present as a singlet, while the ethyl protons of the propiophenone (B1677668) moiety would show a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O), carbons of the two aromatic rings, the benzylic carbon, and the carbons of the ethyl group.

While specific data for this compound is proprietary, analysis of the analogue 4'-Hydroxypropiophenone provides insight into the expected spectral features. chemicalbook.combrainly.com

Table 1: Representative ¹H NMR Spectral Data for the Analogue 4'-Hydroxypropiophenone

| Assignment | Chemical Shift (ppm) | Multiplicity | Corresponding Protons |

|---|---|---|---|

| Aromatic | ~7.91 | Doublet | Protons ortho to the carbonyl group |

| Aromatic | ~6.89 | Doublet | Protons meta to the carbonyl group |

| Hydroxyl | ~5.70 | Singlet (broad) | Phenolic -OH |

| Methylene (B1212753) | ~2.95 | Quartet | -CO-CH₂-CH₃ |

| Methyl | ~1.22 | Triplet | -CO-CH₂-CH₃ |

Data is illustrative and based on typical values for 4'-Hydroxypropiophenone in CDCl₃. chemicalbook.com

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses. For instance, cleavage of the benzyl (B1604629) group is a likely fragmentation pathway, leading to a significant peak. Another common fragmentation is the loss of the ethyl group.

Analysis of the analogue 2'-Hydroxypropiophenone (B1664087) shows a top peak at m/z 121, corresponding to the hydroxyphenacyl cation, and a molecular ion peak at m/z 150. nih.gov

Table 2: Key Mass Spectrometry Peaks for the Analogue 2'-Hydroxypropiophenone

| m/z Value | Interpretation |

|---|---|

| 150 | Molecular Ion [M]⁺ |

| 121 | [M - C₂H₅]⁺ (Loss of the ethyl group) |

| 65 | Aromatic fragment |

Data derived from NIST Mass Spectrometry Data Center for 2'-Hydroxypropiophenone. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

In the IR spectrum of this compound, several key absorption bands would be expected. A broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. A strong, sharp peak around 1680-1640 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ketone. Absorptions in the 1600-1450 cm⁻¹ range would confirm the presence of the aromatic rings (C=C stretching).

Data for the analogue 4'-Hydroxypropiophenone, typically analyzed as a KBr disc, confirms these characteristic absorptions. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for Propiophenone Analogues

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretching (broad) | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H |

| 1680 - 1640 | C=O Stretching (strong) | Ketone Carbonyl |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, a single-crystal X-ray diffraction study would definitively confirm its constitution and relative stereochemistry. The resulting crystal structure would reveal the planarity of the aromatic rings, the conformation of the propiophenone side chain, and the spatial relationship between the benzyloxy and hydroxyl substituents. This technique is considered the gold standard for absolute structural proof. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

For this compound, a reversed-phase HPLC method would be developed to determine its purity. The compound would be dissolved in a suitable solvent and injected into the HPLC system. By monitoring the elution profile with a UV detector, the presence of any impurities can be quantified, allowing for an accurate purity assessment (assay). For example, the purity of commercial 4'-Hydroxypropiophenone is often reported as ≥ 98.0% as determined by HPLC. merckmillipore.com

Furthermore, if an asymmetric synthesis of an analogue were to produce a chiral product, chiral HPLC would be the method of choice for determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and allowing for their individual quantification.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-Hydroxypropiophenone |

| 2'-Hydroxypropiophenone |

Mechanistic Organic Chemistry Studies of Reactions Involving the 4 Benzyloxy 2 Hydroxypropiophenone Motif

Investigation of Reaction Mechanisms and Intermediates (e.g., in Phase-Transfer Catalysis)

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing ethers from phenols, a process relevant to the formation of the benzyloxy group in the target motif from a dihydroxypropiophenone precursor. PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic) by using a catalyst that can transport one reactant across the phase boundary to react with the other. nih.gov

While direct studies on 4'-Benzyloxy-2'-hydroxypropiophenone are limited, research on analogous structures, such as the benzylation of 4-hydroxypropiophenone, provides significant mechanistic insights. In these systems, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) is commonly used as the phase-transfer catalyst. The reaction mechanism proceeds through the following key steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase, forming a phenoxide anion.

Ion-Pair Formation: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the phenoxide anion (ArO⁻) at the interface of the two phases to form a lipophilic ion pair (Q⁺ArO⁻).

Phase Transfer: This ion pair is soluble in the organic phase and diffuses from the aqueous or interface layer into the bulk organic phase.

Nucleophilic Substitution: In the organic phase, the phenoxide anion acts as a nucleophile and reacts with an alkylating agent, such as benzyl (B1604629) chloride, to form the desired ether product (ArO-Bn) and regenerate the catalyst's original salt form (Q⁺Cl⁻).

Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.

Innovations in this field include the development of liquid-liquid-liquid (L-L-L) PTC, where the catalyst forms a third phase. This approach can intensify reaction rates and allows for easy separation and reuse of the catalyst, aligning with the principles of green chemistry.

| Parameter | Effect on Reaction | Typical Conditions/Observations |

|---|---|---|

| Catalyst Type | Affects the efficiency of ion-pair extraction into the organic phase. Lipophilicity is key. | Quaternary ammonium salts (e.g., TBAB, TDAC salts) are effective. nih.gov |

| Solvent | Influences solubility of the ion-pair and reaction rates. | Aprotic solvents like toluene (B28343) or chlorobenzene (B131634) are common. "Green" solvents such as ethyl acetate (B1210297) can also be used. nih.gov |

| Base Concentration | Higher concentration increases the formation of the phenoxide anion, enhancing the reaction rate up to a certain point. | Excess NaOH is often used to drive the initial deprotonation. |

| Stirring Speed | Crucial for creating sufficient interfacial area between phases, overcoming mass transfer limitations. | Higher agitation speeds generally increase the reaction rate. |

Role of Catalysis in Synthetic Transformations

Catalysis is central to the efficient and selective synthesis of molecules containing the this compound motif. The primary challenge in its synthesis from a precursor like 2',4'-dihydroxypropiophenone (B363916) is achieving regioselective benzylation of the 4'-hydroxyl group while leaving the 2'-hydroxyl group unprotected. The 2'-hydroxyl group is often deactivated towards alkylation due to intramolecular hydrogen bonding with the adjacent carbonyl group, which inherently directs selectivity.

Phase-transfer catalysts are instrumental in this transformation. By facilitating the transfer of the more acidic 4'-phenoxide into the organic phase for reaction with benzyl chloride, high yields of the desired 4'-O-benzylated product can be achieved. digitellinc.com The catalyst's role is to enhance the nucleophilicity of the phenoxide and bring it into a non-polar environment where the SN2 reaction with benzyl chloride is rapid. The choice of catalyst, solvent, and base can be fine-tuned to optimize yield and selectivity, minimizing side reactions such as C-alkylation or dialkylation. phasetransfer.comresearchgate.net

Beyond PTC, other catalytic systems can be employed for transformations of the propiophenone (B1677668) backbone, although selective ether formation remains a primary application of catalysis for this specific motif.

Photochemical Reactivity of Aryl Ketones with Hydroxyl and Ether Substitutions (e.g., Photoremovable Protecting Groups)

Aryl ketones, particularly those with ortho-hydroxyl substitutions like the 2'-hydroxypropiophenone (B1664087) core, exhibit rich photochemical reactivity. This reactivity stems from the absorption of UV light, which promotes the carbonyl group to an excited state (n,π* or π,π*). msu.edu These excited states can undergo various transformations, making them useful as photoremovable protecting groups (PPGs), also known as photocages. acs.org

The key photochemical processes for this motif include:

Norrish Type I (α-cleavage): Upon excitation, the bond between the carbonyl carbon and the adjacent ethyl group can cleave homolytically, generating a benzoyl radical and an ethyl radical. This is a common pathway for many aryl alkyl ketones used as photoinitiators in polymerization. researchgate.netacs.orgacs.org

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen can abstract a hydrogen atom from a nearby source. In the 2'-hydroxypropiophenone motif, this can lead to the formation of a photoenol. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group enables an ultrafast transfer of the phenolic proton to the carbonyl oxygen in the excited state. semanticscholar.orgfrontiersin.orgnih.gov This process forms a transient keto-tautomer and is often associated with a large Stokes shift and dual fluorescence. frontiersin.orgrsc.org

The p-hydroxyphenacyl (pHP) group, a close structural analog, is a well-studied PPG that releases a leaving group via a "photo-Favorskii" rearrangement mechanism. researchgate.netku.edunih.gov Upon irradiation, the triplet excited state is formed, which then undergoes rearrangement to release the protected substrate. ku.eduinstras.com The presence of both a hydroxyl and an ether group on the aromatic ring, as in this compound, modulates the energy levels of the excited states (n,π* vs. π,π) and can influence the efficiency and pathway of these photochemical reactions. acs.org For instance, electron-donating groups like benzyloxy can stabilize π,π states, potentially altering the cleavage efficiency. acs.org

| Chromophore Type | Key Photochemical Reaction | Typical Released Substrate | Reactive State |

|---|---|---|---|

| o-Nitrobenzyl | Intramolecular H-abstraction followed by rearrangement | Acids, Alcohols, Amines | Triplet |

| p-Hydroxyphenacyl (pHP) | Photo-Favorskii Rearrangement | Phosphates, Carboxylates | Triplet ku.eduinstras.com |

| Benzoin | α-Cleavage (Norrish Type I) | Carboxylates | Triplet |

| Coumarin-4-ylmethyl | Heterolytic C-O bond cleavage | Phosphates, Carboxylates | Singlet nih.gov |

Hydrogen Bonding and Intramolecular Interactions in Propiophenone Derivatives

A defining feature of the this compound motif is the strong intramolecular hydrogen bond (IHB) between the 2'-hydroxyl group and the oxygen atom of the propiophenone carbonyl group. This interaction creates a stable, quasi-aromatic six-membered ring system. semanticscholar.org

This IHB has profound effects on the molecule's conformation, stability, and chemical properties:

Conformational Rigidity: The hydrogen bond locks the acetyl group in a planar conformation with the phenyl ring, restricting its rotation. mdpi.com

Chemical Reactivity: It lowers the acidity of the 2'-hydroxyl proton and reduces its nucleophilicity, making it less susceptible to alkylation or acylation compared to a non-hydrogen-bonded phenol (B47542), which is key for the selective synthesis described in section 4.2.

Spectroscopic Properties: The IHB causes a significant downfield shift of the hydroxyl proton resonance in ¹H NMR spectra, often to values greater than 12 ppm. mdpi.com In infrared (IR) spectroscopy, the O-H stretching vibration is broadened and shifted to lower wavenumbers.

Photochemical Behavior: As mentioned previously, the IHB is a prerequisite for the ESIPT process, which is a dominant deactivation pathway for the excited state in many 2'-hydroxyaryl ketones. semanticscholar.orgfrontiersin.org

Theoretical studies using Density Functional Theory (DFT) have been employed to quantify the strength and nature of this hydrogen bond. Calculations on related 2-hydroxyacetophenone (B1195853) systems reveal significant electron density at the bond critical point between the hydroxyl hydrogen and the carbonyl oxygen, confirming a degree of covalent character. researchgate.net The calculated energy of this interaction is substantial, confirming its role in stabilizing the planar conformation of the molecule. semanticscholar.orgresearchgate.net

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| ¹H NMR Shift (δOH) | > 12 ppm mdpi.com | Diagnostic indicator of a strong, chelated hydrogen bond. |

| IR Frequency (ν(O-H)) | Broad band, shifted to lower frequency (e.g., ~2600-3200 cm⁻¹) researchgate.net | Indicates a significant weakening of the O-H bond due to H-bonding. |

| O-H···O Bond Length | Calculated to be ~1.8-2.1 Å researchgate.net | Short distance indicates a strong interaction. |

| IHB Energy (Calculated) | ~5-10 kcal/mol semanticscholar.org | Quantifies the energetic stabilization provided by the IHB. |

Computational and Theoretical Chemistry in the Study of 4 Benzyloxy 2 Hydroxypropiophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-Benzyloxy-2'-hydroxypropiophenone. These calculations provide detailed information about the molecule's electronic distribution and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can be employed to determine the optimized molecular geometry, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netbanglajol.info For instance, studies on similar compounds have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries. nih.gov

Conformational analysis, a crucial aspect of understanding a molecule's behavior, can be systematically performed using DFT. ufms.br By calculating the potential energy surface as a function of rotatable bonds, the most stable conformations (energy minima) of this compound can be identified. This analysis is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. For chalcone (B49325) derivatives, which share structural similarities, conformational analysis has shown that the stability of different conformers is influenced by the electronic effects of substituents. ufms.br

Table 1: Representative Theoretical Bond Lengths and Angles for a Chalcone Derivative Optimized with DFT

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=O | 1.213 | Bond Angle | C-C=O | 120.5 |

| C-C (aromatic) | 1.383 - 1.431 | C-O-C | 117.5 | ||

| C-O (ether) | 1.364 | ||||

| C-H (aromatic) | 1.08 - 1.09 |

Note: The data in this table is illustrative and based on findings for structurally related compounds like 5,6-dimethoxy-1-indanone. nih.gov Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. malayajournal.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For molecules containing oxygen atoms, these areas often exhibit negative potential, indicating their role as hydrogen bond acceptors. nih.govmalayajournal.org

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. pku.edu.cn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org For analogous compounds, the HOMO-LUMO gap has been calculated to be around 3.73 eV, indicating good chemical stability. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Chalcone Analogue

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

| Electronegativity (χ) | 3.27685 |

| Chemical Hardness (η) | 2.0053 |

| Chemical Softness (S) | 0.4986 |

| Electrophilicity Index (ω) | 2.668 |

Note: This data is based on calculations for a related imidazole (B134444) derivative and serves as an example of the types of parameters that can be derived from FMO analysis. malayajournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its flexibility and interactions with its environment.

While quantum chemical calculations can identify stable conformations, molecular dynamics (MD) simulations can explore the conformational landscape of this compound over time. MD simulations can reveal how the molecule transitions between different conformations and the relative populations of these conformers at a given temperature. This is particularly important for flexible molecules, as their dynamic nature can influence their biological activity.

Solvent effects can significantly impact the conformation and properties of a molecule. Computational methods like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT calculations to simulate the presence of a solvent. mdpi.com These models account for the dielectric properties of the solvent, providing a more realistic representation of the molecule's behavior in a biological medium.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For analogues of this compound, docking studies have been instrumental in predicting their potential as inhibitors of various enzymes. banglajol.info These studies involve placing the ligand into the active site of a protein and calculating a docking score, which estimates the binding affinity.

For example, docking studies on similar chalcone derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding with proteins like α-amylase. researchgate.netbanglajol.info The carbonyl group and hydroxyl groups, present in this compound, are often found to be crucial for forming hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov

Table 3: Illustrative Docking Results for a Chalcone Analogue with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Chalcone Analogue | α-amylase (1HNY) | -7.40 | ASP197, GLU233, HIS299 |

| Chalcone Analogue | Penicillin-binding protein | -6.80 | SER403, THR600, ALA601 |

Note: This table presents example data from docking studies of related compounds to illustrate the type of information obtained. nih.govbanglajol.info

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For a class of compounds including this compound, QSAR models can be developed to predict their biological activities based on calculated molecular descriptors.

These descriptors can be derived from computational chemistry methods and include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By correlating these descriptors with experimentally determined activities for a set of related molecules, a predictive model can be built. Such models can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Development of Predictive Models for Biological Activities of Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For analogues of this compound, which belongs to the broader classes of propiophenones and chalcone-like compounds, QSAR models are developed to correlate structural or property descriptors of the molecules with their biological activities.

The development of these models is a systematic process. Initially, a series of analogues is synthesized and their biological activity, such as anticancer or anti-inflammatory effects, is experimentally determined. nih.gov Computational methods are then employed to calculate various molecular descriptors for each analogue. Statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, are used to build mathematical models that relate these descriptors to the observed biological activity. nih.govnih.gov

For instance, in studies of phenylpropiophenone derivatives, both 2D-QSAR and 3D-QSAR models have been developed to predict anticancer activity against various cell lines. nih.gov The predictive power of these models is rigorously evaluated using cross-validation techniques (like leave-one-out) and external validation with a separate set of compounds to ensure their robustness and reliability. nih.gov The goal is to create a model that can accurately predict the biological activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

The quality of a QSAR model is assessed by several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while a high cross-validated squared correlation coefficient (Q²loo) and a high predictive squared correlation coefficient (R²pred) for an external test set suggest strong predictive ability. For example, a QSAR study on chalcone derivatives reported a model with an R² of 0.965, a Q²loo of 0.891, and an R²pred of 0.849, indicating a highly predictive model. nih.gov

The table below illustrates a hypothetical outcome of a QSAR study on a series of this compound analogues, showcasing the correlation between molecular descriptors and biological activity.

| Analogue | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., HOMO Energy) |

| Analogue 1 | 10.5 | 10.2 | 3.5 | -0.23 |

| Analogue 2 | 8.2 | 8.5 | 3.8 | -0.25 |

| Analogue 3 | 15.1 | 14.8 | 3.2 | -0.21 |

| Analogue 4 | 5.4 | 5.7 | 4.1 | -0.28 |

| Analogue 5 | 20.3 | 19.9 | 2.9 | -0.19 |

This table is for illustrative purposes and does not represent actual experimental data.

Generation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogues, a wide array of descriptors can be generated using computational software. These descriptors are crucial for building the predictive models described above and for providing insight into the molecular features that drive biological activity.

These descriptors can be categorized as follows:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Electrostatic Descriptors: These describe the charge distribution within the molecule. An important example is the BCUT (Burden, CAS, University of Texas) descriptor, which relates to atomic charges and connectivity. nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity, which are important for pharmacokinetics.

The interpretation of these descriptors within a validated QSAR model allows chemists to understand the structure-activity relationship. For example, a QSAR model for chalcone derivatives revealed that BCUT descriptors related to charge, autocorrelation descriptors, and the HOMO energy were crucial for their antimitotic activity. nih.gov This suggests that both the charge distribution and the electron-donating capability of the molecule are important for its biological function. By analyzing which descriptors are most significant in the model, researchers can deduce which molecular modifications are most likely to enhance the desired biological activity of this compound analogues.

The following table provides examples of different classes of molecular descriptors that would be calculated for this compound.

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electrostatic | BCUT (Charge) | An eigenvalue-based descriptor reflecting atomic charge distribution. nih.gov |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Exploration of Biological Activities and Structure Activity Relationships Sar for 4 Benzyloxy 2 Hydroxypropiophenone Analogues

Medicinal Chemistry Approaches to Design and Optimize Derivatives

The design of derivatives of 4'-Benzyloxy-2'-hydroxypropiophenone often involves the application of medicinal chemistry principles to enhance their therapeutic potential. A common approach is the structural modification of the parent compound to improve its pharmacological properties. For instance, the introduction of hydroxyl and aryl benzyl (B1604629) ether groups into chalcone (B49325) scaffolds, which are structurally related to propiophenones, has been a strategy to develop multifunctional agents. nih.gov This approach aims to create derivatives with improved biological activities. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these derivatives. nih.gov SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. nih.gov For example, in the case of benzyloxy chalcones, the position and nature of substituents on the aromatic rings have been shown to significantly influence their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). researchgate.net Specifically, an ethoxy group at the 4-position of the B-ring was found to enhance MAO-B inhibition more than other substituents like methoxy (B1213986), fluoro, methyl, or bromo groups. researchgate.net

Computational methods, such as molecular docking, are also employed to understand the binding interactions between the designed compounds and their biological targets. researchgate.net These in silico techniques help in predicting the binding affinity and orientation of the inhibitors within the active site of an enzyme, thereby guiding the design of more potent derivatives. researchgate.netresearchgate.net

Investigation of Enzyme Modulation and Inhibition (e.g., MAO-B, Lipoxygenases, Hydrolases)

Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes, including monoamine oxidase B (MAO-B) and lipoxygenases (LOXs). researchgate.netnih.gov

Monoamine Oxidase B (MAO-B):

Several derivatives have demonstrated inhibitory effects on MAO-B. researchgate.netmdpi.comnih.gov For instance, a series of 2-hydroxy-4-benzyloxy chalcone derivatives were synthesized and evaluated for their anti-Alzheimer's disease activities, which included MAO-B inhibition. nih.gov One particular compound, referred to as 11d in a study, exhibited moderate MAO-B inhibition with an IC50 value of 4.81 μM. nih.gov In another study, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM, while showing weaker inhibition of the MAO-A isoform (IC50 = 43.3 μM). mdpi.com

Lipoxygenases (LOXs):

Derivatives have also been designed and evaluated as 5-lipoxygenase (5-LOX) inhibitors. nih.gov A group of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives were designed using a site point connection method, with one compound exhibiting good inhibition against 5-LOX with an IC50 value of 8 μM. nih.gov Another study on chalcone derivatives identified a compound with a methoxymethylene substituent on one ring and three methoxy groups on the other as a promising LOX inhibitor with an IC50 value of 45 μM. researchgate.net

The following table summarizes the enzyme inhibitory activities of selected analogues:

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-hydroxy-4-benzyloxy chalcone derivative (11d) | MAO-B | 4.81 μM | nih.gov |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 μM | mdpi.com |

| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative | 5-LOX | 8 μM | nih.gov |

Understanding the mechanism of enzyme inhibition is a critical aspect of drug design. nih.gov Kinetic studies can help to elucidate whether an inhibitor acts through a competitive, non-competitive, or uncompetitive mechanism. nih.govresearchgate.net For MAO-B, a reversible and noncompetitive inhibition mechanism has been reported for certain benzyloxy chalcone analogues, with Ki values in the low micromolar range. researchgate.net Reversible inhibitors are characterized by the ability of the enzyme to regain its activity after the inhibitor is removed, for example, through dialysis. nih.gov In contrast, irreversible inhibitors form a stable complex with the enzyme. nih.gov

Molecular docking studies can provide insights into the binding mode of inhibitors at the molecular level. mdpi.com For example, the sulfonamide group of 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to interact with residues in the substrate cavity of MAO-B. mdpi.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through a process known as oxidative stress. nih.govmdpi.com Antioxidants are substances that can prevent or slow down this damage. mdpi.com Several analogues of this compound, particularly chalcone derivatives, have demonstrated antioxidant properties. researchgate.net

The antioxidant activity of these compounds can be evaluated using various assays, such as the DPPH radical scavenging assay and lipid peroxidation inhibition assays. researchgate.net For instance, a chalcone derivative with two hydroxyl substituents on the B-ring showed significant antioxidant activity, with an 82.4% DPPH radical scavenging ability and an 82.3% inhibition of lipid peroxidation. researchgate.net

These compounds can also modulate intracellular ROS levels. researchgate.net In a study using SH-SY5Y cells, certain chalcone derivatives were shown to inhibit the formation of ROS induced by tert-butyl hydroperoxide. researchgate.net The ability of these compounds to mitigate oxidative stress is a key aspect of their potential therapeutic effects. nih.gov

Anti-Neuroinflammatory and Neuroprotective Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. semanticscholar.org Compounds that can reduce the production of pro-inflammatory mediators may have therapeutic potential. semanticscholar.org Certain 2-hydroxy-4-benzyloxy chalcone derivatives have been shown to possess significant anti-neuroinflammatory properties. nih.gov

The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory activities. nih.govrjpharmacognosy.irnih.gov For example, some phenolic acids, which are metabolites of polyphenols, have been shown to protect neurons from oxidative stress and nitrosative stress. nih.govresearchgate.net One study found that a 2-hydroxy-4-benzyloxy chalcone derivative was able to relieve symptoms and protect hippocampal neurons in an in vivo model of Alzheimer's disease. nih.gov The protective effects of these compounds against neuronal cell death are a significant area of research. nih.govnih.govresearchgate.net

Studies on Anticancer Activities and Cell Death Mechanisms (e.g., for related lead compounds)

The potential of chalcone and flavonol-related compounds as anticancer agents has been explored. nih.govmdpi.comresearchgate.net These compounds can exert their anticancer effects through various mechanisms, including the induction of cell death pathways such as apoptosis. nih.govmdpi.comresearchgate.netnih.gov Apoptosis is a form of programmed cell death that plays a crucial role in removing damaged or unwanted cells. nih.gov

The anticancer activity of these compounds is often associated with their ability to modulate signaling pathways involved in cell proliferation and survival. mdpi.com For instance, some natural compounds can induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic proteins. mdpi.comresearchgate.netmdpi.com While direct studies on the anticancer activities of this compound are limited in the provided results, the investigation of related chalcones and flavonols provides a basis for potential future research in this area. nih.govmdpi.comresearchgate.net

Assessment of Antimicrobial and Antibiofilm Properties (e.g., for related benzaldehyde (B42025) derivatives)

Benzaldehyde derivatives have been recognized for their antimicrobial properties. nih.gov These compounds can act as bactericides and fungicides. nih.gov The antimicrobial activity of hydroxybenzaldehydes is thought to be similar to that of phenols, involving interaction with the cell surface, leading to the disintegration of the cell membrane and cell death. nih.gov

In addition to direct antimicrobial activity, some related compounds have been investigated for their ability to inhibit biofilm formation. nih.gov Biofilms are communities of microorganisms that can be difficult to eradicate. nih.gov A novel Burkholderia-derived alkaloid, 4-hydroxy-3-methyl-2-alkenylquinoline, was found to inhibit biofilm biosynthesis in several bacterial species. nih.gov While these studies are on related but structurally distinct compounds, they suggest that the broader class of substituted aromatic compounds may possess valuable antimicrobial and antibiofilm properties.

Metal Chelation Studies and Their Biological Implications

The structural motif of a hydroxyl group positioned ortho to a carbonyl group, as seen in this compound and its analogues, provides an effective bidentate binding site for metal ions. This ability to chelate metals is a cornerstone of many of their observed biological activities, as the formation of metal complexes can significantly alter their physicochemical properties, such as lipophilicity and redox potential, leading to enhanced biological efficacy. Research into the metal-chelating properties of 2'-hydroxypropiophenone (B1664087) derivatives and related structures has revealed significant implications, particularly in the fields of antimicrobial and neuroprotective research.

The core 2'-hydroxypropiophenone scaffold readily forms stable complexes with various transition metal ions. The oxygen atoms of the phenolic hydroxyl group and the propanone carbonyl group act as ligand donor sites, forming a stable six-membered ring with the metal ion. Studies have focused on Schiff base derivatives of substituted 2'-hydroxypropiophenones, which have been shown to coordinate with metals such as Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). researchgate.net These Schiff bases, acting as tetradentate ligands, demonstrate the inherent chelating capability of the parent propiophenone (B1677668) structure.

A primary biological consequence of this metal chelation is a marked enhancement in antimicrobial activity. According to chelation theory, the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. scirp.org This increases the lipophilicity of the entire complex, facilitating its diffusion across the lipid membranes of microorganisms, such as bacteria and fungi, and subsequently disrupting their normal cellular processes. scirp.org The metal complexes are often found to be more potent antimicrobial agents than the free ligands. researchgate.netnih.gov For example, studies on Schiff base complexes derived from various substituted 2'-hydroxypropiophenones have demonstrated their effectiveness against a range of pathogenic bacteria and fungi. The specific metal ion plays a crucial role in the activity, with copper and zinc complexes often showing significant potency.

Table 1: Antibacterial Activity of Metal Complexes of a Schiff Base Derived from 5'-Chloro-2'-hydroxypropiophenone

| Compound | Metal Ion | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) |

| Ligand | - | 11 | 10 | 12 | 11 |

| Complex | Co(II) | 15 | 13 | 16 | 14 |

| Complex | Ni(II) | 13 | 12 | 14 | 12 |

| Complex | Cu(II) | 18 | 16 | 19 | 17 |

| Complex | Zn(II) | 16 | 14 | 17 | 15 |

| Data derived from studies on Schiff base derivatives of substituted hydroxy propiophenones. researchgate.net |

Beyond antimicrobial effects, metal chelation by these compounds has significant implications for neurodegenerative diseases, such as Alzheimer's disease. The dysregulation of metal ions like copper, zinc, and iron in the brain is linked to the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's. nih.gov Analogues of this compound, specifically 2-hydroxy-4-benzyloxy chalcone derivatives, have been investigated for their ability to selectively chelate these metal ions. Research has shown that certain derivatives can potently inhibit the aggregation of Aβ peptides that is induced by Cu(II) ions, highlighting the therapeutic potential of these compounds as metal-chelating agents for neuroprotection. nih.gov

Table 2: Inhibition of Cu²⁺-Induced Aβ₁₋₄₂ Aggregation by a 2-Hydroxy-4-benzyloxy Chalcone Analogue

| Compound | Concentration (µM) | Inhibition Rate (%) |

| Analogue 11d | 25 | 93.4 |

| Data derived from research on 2-hydroxy-4-benzyloxy chalcone derivatives as multifunctional agents for Alzheimer's disease. nih.gov |

The structure-activity relationship (SAR) in these metal complexes is intricate. The biological activity is influenced not only by the type of metal ion but also by the substituents on the aromatic ring of the propiophenone. For instance, the presence of electron-withdrawing groups like chloro or bromo on the phenyl ring can modulate the electronic properties of the ligand and the stability of the resulting metal complex, thereby affecting its biological potency. researchgate.net Similarly, the antifungal activity of metal complexes of related hydroxyacetophenone hydrazones shows that the nature of the metal ion is a key determinant of efficacy, with Ni(II) complexes demonstrating superior activity against certain fungal strains compared to Mn(II) complexes. scirp.org

Table 3: Antifungal Activity of Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone

| Compound | Metal Ion | Aspergillus niger (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

| Ligand | - | 20.0 | 23.0 |

| Complex | Mn(II) | 22.5 | 24.5 |

| Complex | Ni(II) | 24.0 | 25.5 |

| Nystatin (Standard) | - | 28.0 | 30.0 |

| Data derived from studies on related hydroxyacetophenone derivatives. scirp.org |

Applications and Future Research Directions for the 4 Benzyloxy 2 Hydroxypropiophenone Scaffold

Role as an Intermediate in the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

The propiophenone (B1677668) core is a fundamental component in the synthesis of several complex active pharmaceutical ingredients. The functional groups of 4'-benzyloxy-2'-hydroxypropiophenone, including the benzyloxy, hydroxyl, and propiophenone moieties, offer multiple reaction sites for building intricate molecular architectures.

Ifenprodil: The synthesis of Ifenprodil, a selective NMDA receptor antagonist, often starts from a propiophenone derivative. A known synthetic route for Ifenprodil utilizes 4-hydroxypropiophenone as a key starting material. google.com This highlights the importance of the propiophenone skeleton in constructing the core structure of this neuroprotective agent.

Buphenine: While specific synthetic routes detailing the use of this compound in the synthesis of the vasodilator Buphenine are not extensively documented in publicly available literature, the general structure of Buphenine suggests that a propiophenone derivative could serve as a logical precursor.

Camptothecin Analogs: The total synthesis of Camptothecin (CPT), a potent anti-cancer agent, and its analogs represents a significant challenge in medicinal chemistry. A crucial intermediate for the construction of the AB-ring of the CPT skeleton is 2'-amino-5'-hydroxypropiophenone. This demonstrates the direct utility of a substituted propiophenone in building the complex pentacyclic structure of these topoisomerase I inhibitors.

Potential as Lead Compounds in Drug Discovery Programs for Specific Therapeutic Areas

The inherent structural features of the propiophenone scaffold make it an attractive starting point for the development of new therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine. nih.gov A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. explorationpub.commdpi.com Research has shown that acetophenone (B1666503) derivatives can act as dual-binding acetylcholinesterase inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. ingentaconnect.comresearchgate.net This dual inhibition is significant as the peripheral anionic site is also implicated in the aggregation of amyloid-β peptides, another hallmark of Alzheimer's disease. researchgate.net Given the structural similarity, propiophenone derivatives, including the this compound scaffold, represent a promising avenue for the design of novel, multi-target anti-Alzheimer's agents.

Parkinson's Disease: The development of effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, is an ongoing area of intense research. The propiophenone scaffold can be functionalized to create diverse libraries of compounds for screening against various drug targets implicated in Parkinson's disease. The ability to introduce different substituents on the aromatic ring and the ketone moiety allows for the fine-tuning of pharmacological properties, making the propiophenone core a valuable platform for discovering new lead compounds for this debilitating disease.

Design and Synthesis of Photo-Responsive Propiophenone-Based Compounds

Photo-responsive materials, which change their properties in response to light, are at the forefront of materials science research. specificpolymers.comresearchgate.net These "smart" materials have potential applications in areas such as drug delivery, data storage, and molecular switches. researchgate.net The incorporation of photo-responsive moieties, such as azobenzene, into polymer chains allows for the reversible control of material properties using light. specificpolymers.comrsc.org

The propiophenone structure can serve as a scaffold for the synthesis of novel photo-responsive compounds. By attaching a photo-isomerizable group to the propiophenone ring, it is possible to create molecules that undergo a change in shape or electronic properties upon irradiation. These propiophenone-based photo-responsive compounds could then be incorporated into polymers or other materials to create new functional systems with tunable optical and mechanical properties.

Development of Propiophenone Derivatives for Agrochemical Research

The propiophenone scaffold is also being explored for its potential in the development of new agrochemicals. Research into acetophenone derivatives has demonstrated their potential as antifungal agents against various phytopathogenic fungi. This suggests that propiophenone derivatives could also exhibit valuable biological activity for crop protection. The ability to synthesize a wide range of derivatives allows for the optimization of their efficacy and selectivity against specific plant pathogens.

Contribution to Materials Science and Organic Electronics Research

The field of organic electronics utilizes carbon-based materials to create electronic devices such as organic light-emitting diodes (OLEDs) and organic semiconductors. ossila.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. cam.ac.uk

Benzophenone (B1666685) derivatives have been investigated as components in OLEDs, serving as building blocks for the synthesis of organic semiconductors. researchgate.netnih.govnih.gov The benzophenone core can act as an electron-deficient unit, which is a desirable characteristic for certain electronic materials. nih.gov Given the structural similarity, propiophenone derivatives, including this compound, represent a class of compounds with potential applications in organic electronics. The ability to modify the substituents on the propiophenone scaffold allows for the tuning of the electronic energy levels and charge transport properties, which are critical for the performance of organic electronic devices.

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing 4'-Benzyloxy-2'-hydroxypropiophenone, and how can side products be minimized?

- Methodology : A common approach involves Friedel-Crafts acylation of benzyl-protected phenolic precursors. For example, benzyloxy-protected resorcinol derivatives can react with propanoyl chloride in anhydrous conditions. To minimize side products (e.g., over-acylation or deprotection), use controlled stoichiometry (1:1 molar ratio of acylating agent to substrate) and low temperatures (0–5°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodology :

- Purity : Determine via GC or HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v; flow rate: 1 mL/min; UV detection at 254 nm). Purity ≥98% is achievable using acidimetric titration .

- Structural Confirmation : Use FT-IR (C=O stretch ~1680 cm⁻¹, O-H stretch ~3200 cm⁻¹) and ¹H/¹³C NMR (e.g., benzyloxy protons at δ 4.9–5.1 ppm; aromatic protons in the range δ 6.5–7.5 ppm) .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

- Key Data :

- Solubility : 0.345 g/L in water at 15°C; better solubility in polar aprotic solvents (e.g., DMSO, acetone) .

- Stability : Light- and air-sensitive; store under inert gas (N₂/Ar) at 2–15°C in amber glass vials .

- Melting Point : 148–151°C (sharp melting indicates high crystallinity) .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the benzyl group may reduce NAS efficiency. Comparative studies with 4'-Hydroxypropiophenone (lacking the benzyloxy group) show a 30% decrease in reaction rate for benzyloxy derivatives in nitration reactions .

Q. What analytical challenges arise when quantifying trace degradation products of this compound under oxidative conditions?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Degradation products (e.g., deprotected hydroxypropiophenone or quinone derivatives) can be identified via fragmentation patterns (e.g., m/z 150 for 4'-Hydroxypropiophenone). Limit of detection (LOD) ≤ 0.1 ppm is achievable with optimized collision energy .

Q. How can computational modeling predict the compound’s adsorption behavior on indoor surfaces (e.g., cellulose, silica)?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal stronger adsorption on hydrophobic surfaces (ΔG ≈ −25 kJ/mol for silica vs. −15 kJ/mol for cellulose). Experimental validation via quartz crystal microbalance (QCM) shows a 20% higher adsorption rate on silica .

Q. What strategies mitigate contradictions in reported solubility data across different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。